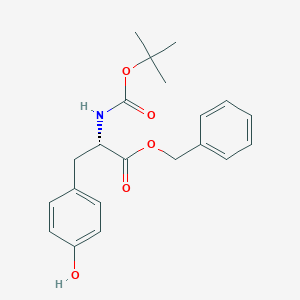

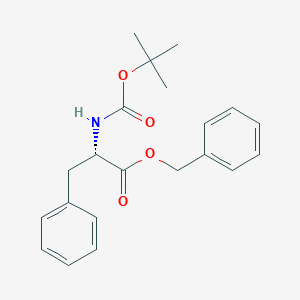

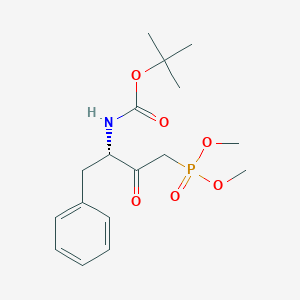

Boc-Phe-OBzl

説明

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For example, a reaction of ethyl acetoacetate with benzyl alcohol afforded a 97% yield after five hours .Chemical Reactions Analysis

The transesterification of β-keto esters is a useful transformation in organic synthesis . Reactions which are selective for β-keto esters most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .科学的研究の応用

固相ペプチド合成(SPPS)

Boc-Phe-OBzl は、SPPS で N 末端保護アミノ酸として使用され、β-フェニルアラニン残基を含むペプチドを作成します。 この方法は、研究や治療目的のために、正確な配列を持つペプチドを構築するために不可欠です .

医薬品開発

この化合物は、さまざまな医薬品の合成におけるビルディングブロックとして役立ち、特に高血圧症や心不全の治療に不可欠なアンジオテンシン変換酵素(ACE)阻害剤として役立ちます .

医学研究

this compound は、オピオイドペプチドの研究に使用され、ロイシンエンケファリンなどの内因性オピオイドの C 末端アミノ酸配列を表しています . また、組織の弾性を理解するために重要なエラスチン配列の結晶構造の調査にも関与しています .

将来の方向性

The future directions of “N-tert-Butoxycarbonylphenylalanine benzyl ester” could involve its use in various studies such as drug development and peptide synthesis. Additionally, the transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .

生化学分析

Biochemical Properties

N-tert-Butoxycarbonylphenylalanine benzyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide coupling process. For instance, it is often used with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form peptide bonds. The compound’s Boc group provides stability and prevents unwanted side reactions, while the benzyl ester group can be selectively removed under mild conditions to yield the desired peptide product .

Cellular Effects

The effects of N-tert-Butoxycarbonylphenylalanine benzyl ester on cellular processes are primarily related to its role in peptide synthesis. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Peptides synthesized using this compound can have significant biological activities and can modulate various cellular functions. For example, peptides containing phenylalanine residues can interact with cell surface receptors, enzymes, and other proteins, influencing cell signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, N-tert-Butoxycarbonylphenylalanine benzyl ester exerts its effects through the formation of peptide bonds. The Boc group protects the amino group during the coupling reaction, preventing unwanted side reactions. The benzyl ester group protects the carboxyl group and can be removed under mild conditions to yield the free carboxyl group. This selective protection and deprotection mechanism allows for the precise synthesis of peptides with specific sequences and structures. The compound does not directly inhibit or activate enzymes but facilitates the formation of peptide bonds in a controlled manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of N-tert-Butoxycarbonylphenylalanine benzyl ester are critical factors. The compound is generally stable under standard storage conditions but can degrade over time if exposed to moisture or high temperatures. In peptide synthesis, the Boc group can be removed using acidic conditions, while the benzyl ester group can be removed using hydrogenation or other mild conditions. Long-term studies have shown that peptides synthesized using this compound retain their stability and biological activity over extended periods .

Dosage Effects in Animal Models

The effects of N-tert-Butoxycarbonylphenylalanine benzyl ester in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on biological systems. For instance, low doses of a peptide may have minimal effects, while higher doses can lead to significant biological responses. Toxic or adverse effects are generally observed at very high doses, which can lead to unwanted side reactions or degradation of the peptide .

Metabolic Pathways

N-tert-Butoxycarbonylphenylalanine benzyl ester is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases during the synthesis and degradation of peptides. The Boc group is removed under acidic conditions, while the benzyl ester group is removed using hydrogenation or other mild conditions. These metabolic processes ensure the precise synthesis and degradation of peptides, allowing for the controlled release of biologically active compounds .

Transport and Distribution

Within cells and tissues, N-tert-Butoxycarbonylphenylalanine benzyl ester is transported and distributed based on its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic regions within cells. This interaction facilitates its transport and distribution to specific cellular compartments where peptide synthesis occurs. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of N-tert-Butoxycarbonylphenylalanine benzyl ester is primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. The compound’s Boc and benzyl ester groups provide stability and protection during the synthesis process, ensuring that the peptide is correctly assembled. Post-translational modifications and targeting signals direct the synthesized peptides to specific compartments or organelles, where they exert their biological functions .

特性

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXOZTZHRIZRO-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985206 | |

| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66617-58-1 | |

| Record name | N-tert-Butoxycarbonylphenylalanine benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066617581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

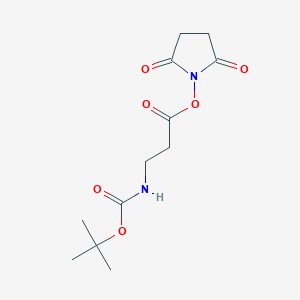

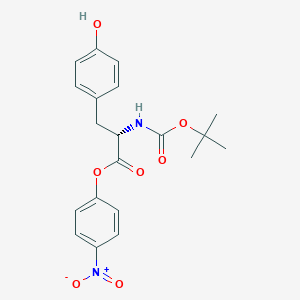

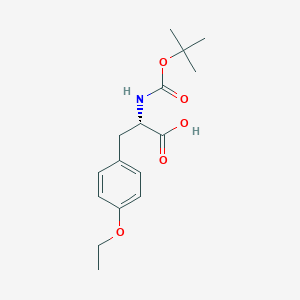

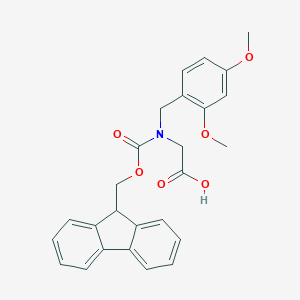

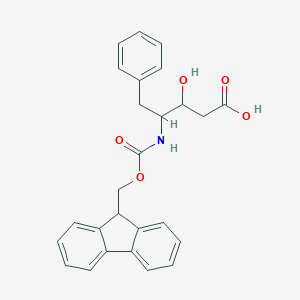

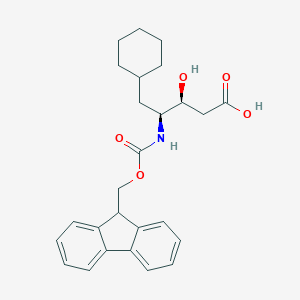

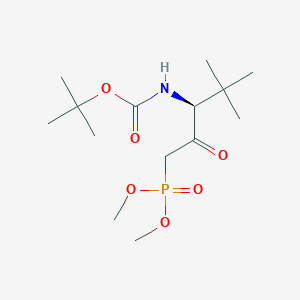

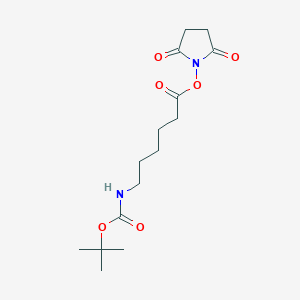

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)